molecular formula C18H19NO2S2 B2436344 N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide CAS No. 900641-82-9

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2436344
CAS No.: 900641-82-9
M. Wt: 345.48
InChI Key: SPEPQRSPYPTJKR-UHFFFAOYSA-N
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Description

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, with a molecular formula of C18H19NO2S2 and a PubChem CID of 17389527 . The compound features a benzo[b]thiophene core, a privileged scaffold in drug discovery known for its diverse therapeutic potential . This structure is frequently investigated for developing novel pharmacological agents due to its versatile bioactivity. Benzo[b]thiophene derivatives are recognized for their wide spectrum of biological activities, which include serving as key structural components in antimicrobial, anti-inflammatory, antioxidant, and anticancer agents . Specifically, novel pyrazoline derivatives incorporating the 3-Benzo[b]thiophene moiety have recently been identified as promising inhibitors for the treatment of breast cancer, highlighting the ongoing relevance of this chemical scaffold in oncology research . Furthermore, related 1-(benzo[b]thiophen-4-yl)piperazine derivatives have demonstrated potent antimicrobial activity against Gram-negative bacterial strains such as P. aeruginosa , with some compounds exhibiting superior efficacy to standard antibiotic chloramphenicol . This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or human use. All researchers handling this compound must adhere to appropriate safety protocols.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S2/c1-13-7-9-16(10-8-13)23(20,21)19-14(2)11-15-12-22-18-6-4-3-5-17(15)18/h3-10,12,14,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEPQRSPYPTJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Based on the search results, creating a detailed article focusing solely on the applications of "N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide" with comprehensive data tables and well-documented case studies is challenging due to the limited information available. However, we can compile the existing information and explore potential applications based on its chemical properties and related compounds.

Chemical Information

  • Name: this compound
  • CAS No.: 900641-82-9
  • Molecular Weight: 345.48 g/mol
    Potential Applications and Research Directions

Given the limited information on this specific compound, we can explore potential applications based on its structural components:

  • Benzo[b]thiophene moiety: Benzo[b]thiophenes are a class of organic compounds with a variety of applications in medicinal chemistry and materials science .
  • Sulfonamide group: Sulfonamides are known for their biological activities, including antibacterial, anti-inflammatory, and anticancer properties .
  • Propan-2-yl linkage: This provides a structural connection between the benzo[b]thiophene and sulfonamide groups, potentially influencing the compound'sOverall properties.

Areas of potential applications

  • Medicinal Chemistry: The combination of a benzo[b]thiophene and a sulfonamide moiety suggests potential applications in drug discovery. The compound could be investigated for its activity against various diseases, such as:
    • Cancer: Some benzo[b]thiophene derivatives have shown anticancer activity .
    • Inflammatory diseases: Sulfonamides are known for their anti-inflammatory properties .
    • Infectious diseases: Sulfonamide antibiotics were among the first effective treatments for bacterial infections.
  • Materials Science: Thiophenes are used in the creation of polymers and organic materials . Further research could explore the use of this compound in the synthesis of novel materials.

Recommendations for Further Research

  • Synthesis and Characterization: Synthesize the compound and confirm its structure using spectroscopic methods (NMR, IR, MS).
  • Biological Activity Screening: Evaluate the compound's activity against a range of biological targets.
  • Structure-Activity Relationship Studies: Prepare and test a series of analogs to identify the structural features responsible for its activity.
  • Materials Science Applications: Investigate the compound's potential use as a building block for new materials.

Mechanism of Action

The mechanism of action of N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can also play a role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and sulfonamides, such as:

Uniqueness

What sets N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide apart is its specific combination of functional groups, which can result in unique chemical and biological properties.

Biological Activity

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N1O2S2C_{18}H_{19}N_{1}O_{2}S_{2}, with a molecular weight of approximately 341.48 g/mol. The sulfonamide functional group contributes to the compound's reactivity and biological activity, facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, particularly carbonic anhydrases and some proteases, which play crucial roles in various metabolic pathways.
  • Receptor Interaction : The benzo[b]thiophene moiety may interact with specific receptors involved in cell signaling pathways, potentially modulating their activity.
  • Antioxidant Activity : Some studies suggest that compounds with thiophene rings exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
Human Breast Adenocarcinoma (MCF-7)16.19 ± 1.35
Human Colorectal Carcinoma (HCT-116)17.16 ± 1.54

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Preliminary studies have indicated that this compound could inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, on human tumor cell lines. The results indicated significant cytotoxicity correlated with the presence of specific functional groups in the structure .
  • Mechanistic Studies : Another investigation focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. It was found that the interaction with mitochondrial pathways led to increased reactive oxygen species (ROS) production, ultimately triggering cell death .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide, and how can reaction parameters be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with functionalization of the benzo[b]thiophene core via Friedel-Crafts alkylation, followed by coupling with 4-methylbenzenesulfonyl chloride. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents .
  • Yield Optimization : Adjust reaction temperature (e.g., 60–80°C for sulfonamide coupling) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Catalytic bases like triethylamine improve nucleophilicity .
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Spectroscopic Confirmation :
    • NMR : Assign peaks for the benzo[b]thiophene protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ 5.1–5.3 ppm, broad singlet) .
    • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated m/z 370.12; observed m/z 370.11 ± 0.02) .
  • Purity Assessment : Employ reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm. Compare retention times to synthetic standards .

Q. How can common synthetic impurities be identified and quantified during production?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to detect byproducts like unreacted sulfonyl chloride (retention time ~8.2 min) or hydrolyzed intermediates.
  • Quantitative Analysis : Calibrate against reference standards via UV absorbance (e.g., λmax = 210 nm for sulfonamide derivatives). Limit impurities to <0.5% per ICH guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified sulfonamide groups (e.g., tert-butyl, isopropyl) or benzo[b]thiophene substituents. Compare logP values (via shake-flask method) to assess lipophilicity .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC50 values with substituent electronic properties (Hammett σ constants) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for sulfonamide derivatives?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes (e.g., t1/2 > 60 min indicates suitability for in vivo studies). Use LC-MS/MS to quantify plasma concentrations post-administration .
  • Metabolite Identification : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) and analyze oxidative metabolites via HRMS/MS .

Q. How can X-ray crystallography and computational modeling determine conformational dynamics?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (solvent: methanol/dichloromethane). Resolve structure at 1.8 Å resolution to identify key hydrogen bonds (e.g., sulfonamide NH∙∙∙O=S interactions) .
  • MD Simulations : Use Gaussian 09 for geometry optimization and Amber for 100-ns simulations. Analyze torsional angles of the propan-2-yl linker to predict flexibility .

Q. What experimental designs mitigate variability in enzyme inhibition assays?

Methodological Answer:

  • Control Standardization : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and normalize activity to vehicle-treated samples.
  • Statistical Robustness : Use triplicate technical replicates and ANOVA for inter-assay variability assessment (p < 0.05 significance threshold) .

Q. How do solvent polarity and pH impact the compound’s stability during storage?

Methodological Answer:

  • Stability Studies : Store solutions in DMSO (dry, −20°C) and monitor degradation via HPLC over 30 days. Acidic conditions (pH < 5) may hydrolyze sulfonamides; use buffered solutions (pH 7.4) for long-term stability .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC50 values across studies.

  • Root Cause : Differences in assay conditions (e.g., enzyme source, buffer ionic strength).
  • Resolution : Replicate assays using standardized protocols (e.g., recombinant human enzyme, 25 mM Tris buffer) and validate with orthogonal methods like isothermal titration calorimetry .

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